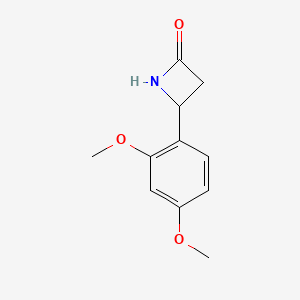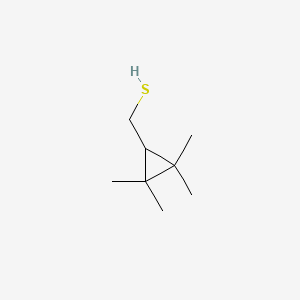
(2,2,3,3-Tetramethylcyclopropyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,3-Tetramethylcyclopropyl)methanethiol is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanethiol typically involves the reaction of a suitable cyclopropyl precursor with a thiolating agent. One common method includes the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (2,2,3,3-Tetramethylcyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2,2,3,3-Tetramethylcyclopropyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
- (2,2,3,3-Tetramethylcyclopropyl)methanone
- (2,2,3,3-Tetramethylcyclopropyl)methylamine
Comparison:
- Structural Differences: While (2,2,3,3-Tetramethylcyclopropyl)methanethiol contains a thiol group, the similar compounds have different functional groups (ketone and amine, respectively).
- Reactivity: The thiol group in this compound imparts unique reactivity compared to the ketone and amine groups in the similar compounds.
- Applications: Each compound has distinct applications based on its functional group, with this compound being particularly useful in thiol-specific reactions and processes.
Propiedades
Fórmula molecular |
C8H16S |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
(2,2,3,3-tetramethylcyclopropyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3 |
Clave InChI |
NUKQGKTYJKXQJH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)CS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
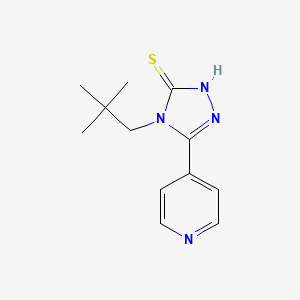
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
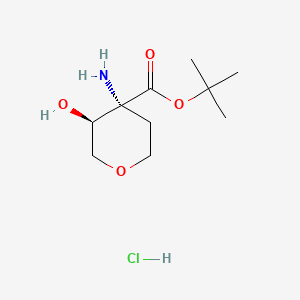
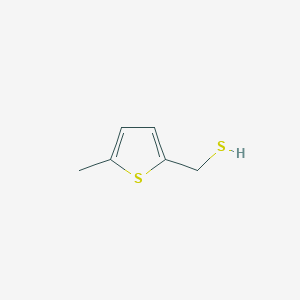

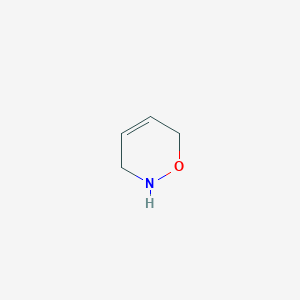
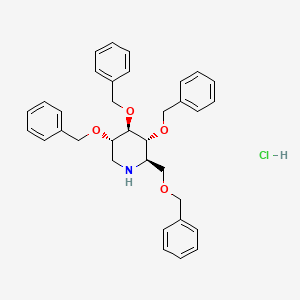
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
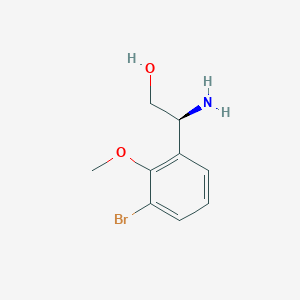
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
